5-methoxyquinazolin-4(3H)-one

Vue d'ensemble

Description

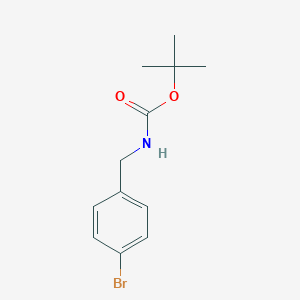

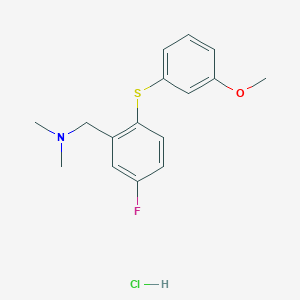

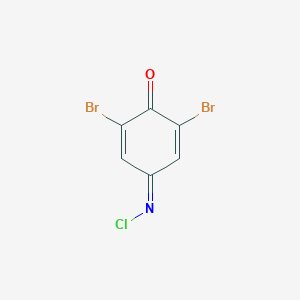

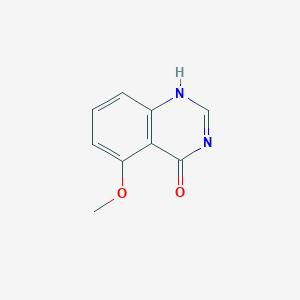

“5-methoxyquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of quinazolin-4(3H)-one, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives, including “5-methoxyquinazolin-4(3H)-one”, typically involves the reaction of anthranilic acid with formamide to form 2-aminobenzylamine, which is then cyclized with formamide to form quinazolin-4(3H)-one . The methoxy group can be introduced through subsequent reactions .

Molecular Structure Analysis

The molecular structure of “5-methoxyquinazolin-4(3H)-one” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. The “5-methoxy” substituent indicates the presence of a methoxy group (-OCH3) attached to the 5-position of the quinazoline ring .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives, including “5-methoxyquinazolin-4(3H)-one”, have been found to exhibit inhibitory activity against multiple tyrosine protein kinases, such as CDK2, HER2, and EGFR . This suggests that these compounds could potentially be used as inhibitors in the treatment of diseases where these kinases play a role .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methoxyquinazolin-4(3H)-one” can be inferred from its molecular structure. As a quinazolin-4(3H)-one derivative, it is likely to be a solid at room temperature. Its solubility in various solvents, melting point, and other properties would need to be determined experimentally .

Applications De Recherche Scientifique

NMR spectra, and single crystal X-ray diffraction. These compounds are then tested against various cancer cell lines to assess their inhibitory activity. Some derivatives have shown significant inhibitory activity against the MKN45 cell line, with certain compounds exhibiting higher activity than the positive control, Gefitinib.

Antimicrobial Activity

Scientific Field

Microbiology Application Summary: Derivatives of 5-methoxyquinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Methods of Application: The compounds are synthesized through a Cu-catalyzed azide-alkyne cycloaddition followed by a click reaction. They are then tested for antitubercular activity using the Broth microdilution method. Results: Several compounds displayed promising antitubercular activity, with minimum inhibitory concentrations (MICs) ranging from 7 to 11 µg/mL, which is comparable to standard drugs like Rifampicin .

Inhibition of EGFR Phosphorylation

Scientific Field

Biochemistry Application Summary: 5-methoxyquinazolin-4(3H)-one derivatives are investigated for their ability to suppress tumor cells by inhibiting the phosphorylation of the epidermal growth factor receptor (EGFR). Methods of Application: The derivatives are synthesized and their interaction with EGFR is studied through molecular docking studies and in vitro assays. Results: The compounds have shown to effectively inhibit EGFR phosphorylation, leading to suppressed tumor cell growth .

Metal–Organic Frameworks (MOFs)

Scientific Field

Material Science Application Summary: The structural versatility of 5-methoxyquinazolin-4(3H)-one allows for its use in the synthesis of novel MOFs, which have applications in gas storage, separation, and catalysis. Methods of Application: MOFs are synthesized using 5-methoxyquinazolin-4(3H)-one as an organic linker, and their properties are characterized through various spectroscopic and crystallographic techniques. Results: The synthesized MOFs exhibit controlled porosity and high crystallinity, making them suitable for industrial applications .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Chemistry Application Summary: 5-methoxyquinazolin-4(3H)-one serves as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities. Methods of Application: The compound is used in multi-step synthetic pathways to create novel heterocyclic structures, which are then characterized and tested for biological activity. Results: Newly synthesized heterocyclic compounds derived from 5-methoxyquinazolin-4(3H)-one have shown a range of biological activities, including potential pharmacological properties .

Development of Tyrosine Kinase Inhibitors

Scientific Field

Pharmacology Application Summary: 5-methoxyquinazolin-4(3H)-one derivatives are utilized in the development of new tyrosine kinase inhibitors, which are important in the treatment of various cancers. Methods of Application: These derivatives are synthesized and their efficacy as tyrosine kinase inhibitors is evaluated through biochemical assays and cell-based studies. Results: Some derivatives have demonstrated effective inhibition of tyrosine kinases, offering potential as new therapeutic agents .

Inhibitors of Mycobacterium tuberculosis

Scientific Field

Infectious Diseases Application Summary: Compounds derived from 5-methoxyquinazolin-4(3H)-one have been identified as inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Methods of Application: The compounds are synthesized using a Cu-catalyzed azide-alkyne cycloaddition followed by a click reaction. They are then tested against the H37Rv strain of Mycobacterium tuberculosis using the broth microdilution method. Results: The synthesized compounds displayed antitubercular activity with minimum inhibitory concentrations (MICs) as low as 7–11 µg/mL, which is comparable to the reference drug Rifampicin .

NMR spectra, elemental analysis, and single crystal X-ray diffraction. The new compounds have shown potential antitumor activity, particularly against the MKN45 cell line, with some exhibiting higher inhibitory activity than the positive control, Gefitinib.Neuroprotective Agents

Scientific Field

Neuroscience Application Summary: Derivatives of 5-methoxyquinazolin-4(3H)-one are being studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Methods of Application: These compounds are synthesized and tested in vitro using neuronal cell cultures. The neuroprotective effects are assessed by measuring cell viability and the ability to reduce oxidative stress-induced neuronal damage. Results: Preliminary results indicate that certain derivatives can protect neuronal cells from apoptosis and oxidative stress, suggesting potential therapeutic applications .

Anti-inflammatory Activity

Scientific Field

Pharmacology Application Summary: The anti-inflammatory properties of 5-methoxyquinazolin-4(3H)-one derivatives are being investigated for the treatment of chronic inflammatory diseases. Methods of Application: The derivatives are synthesized and their anti-inflammatory activity is evaluated in vivo using animal models of inflammation, such as carrageenan-induced paw edema. Results: Some derivatives have shown significant reduction in inflammation markers, comparable to standard anti-inflammatory drugs .

Agricultural Chemicals

Scientific Field

Agrochemistry Application Summary: 5-methoxyquinazolin-4(3H)-one derivatives are explored as potential agricultural chemicals, particularly as fungicides and herbicides. Methods of Application: These compounds are synthesized and their efficacy is tested on various plant pathogens and weeds in controlled agricultural settings. Results: Early testing shows promise in controlling certain plant diseases and inhibiting weed growth, with minimal toxicity to non-target organisms .

Photodynamic Therapy Agents

Scientific Field

Biomedical Engineering Application Summary: Research is being conducted on the use of 5-methoxyquinazolin-4(3H)-one derivatives as photosensitizers in photodynamic therapy for cancer treatment. Methods of Application: Derivatives are synthesized and their photophysical properties are characterized. Their effectiveness as photosensitizers is tested in vitro using cancer cell lines. Results: Some derivatives have demonstrated the ability to generate reactive oxygen species upon light activation, leading to targeted cancer cell death .

Corrosion Inhibitors

Scientific Field

Materials Science Application Summary: 5-methoxyquinazolin-4(3H)-one is being evaluated as a corrosion inhibitor for metals, which could have applications in industrial maintenance and preservation. Methods of Application: The compound is applied to metal surfaces and its effectiveness in preventing corrosion is assessed through electrochemical methods and surface analysis. Results: Initial studies show that it can form a protective layer on metal surfaces, significantly reducing the rate of corrosion .

Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Electronics Application Summary: The electronic properties of 5-methoxyquinazolin-4(3H)-one make it a candidate for use in the development of OLEDs, which are used in displays and lighting. Methods of Application: The compound is incorporated into OLED structures and its electroluminescent properties are evaluated. Results: It has shown potential as an electron-transporting layer in OLEDs, contributing to improved device efficiency and stability .

Orientations Futures

Propriétés

IUPAC Name |

5-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIQXQRHUFZWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxyquinazolin-4(3H)-one | |

CAS RN |

135106-52-4 | |

| Record name | 5-methoxyquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)